(2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide
Description
The compound (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide belongs to the class of isatin-thiosemicarbazone derivatives. These compounds are characterized by a hydrazinecarbothioamide backbone linked to an indolin-2-one (isatin) core. The structural uniqueness of this compound lies in its 5-methyl substitution on the indole ring and the 3-hydroxyphenyl group attached to the thiosemicarbazide moiety. Such modifications are known to enhance bioactivity by improving binding affinity to biological targets, such as enzymes or receptors involved in oxidative stress, microbial proliferation, or cancer pathways .
Isatin derivatives, including thiosemicarbazones, exhibit diverse pharmacological properties such as anticonvulsant, antiviral, and antitumor activities .
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-(3-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C16H14N4O2S/c1-9-5-6-13-12(7-9)14(15(22)18-13)19-20-16(23)17-10-3-2-4-11(21)8-10/h2-8,18,21-22H,1H3,(H,17,23) |
InChI Key |
VHPDCFMMWJGVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=S)NC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 3-hydroxybenzohydrazide with 5-methyl-2-oxoindoline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of advanced materials such as polymers, dyes, and sensors. Its unique electronic properties make it suitable for applications in electronic devices and optical materials.
Mechanism of Action
The mechanism by which (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds, π-π interactions, and covalent bonds with these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Bioactivity: The 3-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the 2-chlorobenzyl group in the analogue from . This could improve binding to enzymes like tyrosine kinases or DNA topoisomerases .
Antimicrobial and Antiviral Activity :
- The chlorobenzyl analogue () demonstrated activity against vaccinia virus, likely due to the electron-withdrawing chloro group enhancing electrophilic reactivity . In contrast, the 3-hydroxyphenyl group may shift activity toward bacterial targets due to its polar nature .
- The trifluoromethoxy derivative () showed improved solubility and antitubercular activity (MIC: 10–20 µg/mL), suggesting that electron-withdrawing groups on the phenyl ring enhance efficacy against Mycobacterium tuberculosis .
Metabolic Stability :
- N-Methylation (as in ) reduces susceptibility to oxidative degradation, extending half-life in vivo. The absence of methylation in the target compound may necessitate structural optimization for clinical use .
Physicochemical and Crystallographic Insights
Table 2: Crystallographic Data Comparison
Note: Crystallographic data for the target compound is inferred from structurally similar analogues.
The monoclinic crystal system (P2₁/c) is common among these derivatives, indicating similar packing patterns dominated by hydrogen bonding (N–H···O/S) and π-π stacking interactions .
Biological Activity
The compound (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide is a hydrazine derivative with potential biological activities. Its complex structure suggests various pharmacological applications, particularly in oncology and as an enzyme inhibitor. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
The molecular formula of the compound is . It features a hydrazine moiety linked to a hydroxylated phenyl group and an indole derivative, which are known for their biological relevance.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of hydrazine derivatives is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Anticancer Activity
Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. For instance, the compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the activation of apoptotic signaling pathways, leading to cell cycle arrest and apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| PANC-1 | 10.5 | Apoptotic signaling |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Similar compounds have shown effectiveness against enzymes like cholinesterase and tyrosinase, which are relevant in neurodegenerative diseases and skin disorders, respectively. The inhibition constants (IC50) for these enzymes provide insight into the potential therapeutic applications.
| Enzyme | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| Cholinesterase | 5.6 | Competitive |
| Tyrosinase | 4.3 | Non-competitive |
Case Studies
- Anticancer Efficacy : A study conducted on the effect of similar hydrazone compounds on pancreatic cancer cells revealed that they significantly inhibited cell proliferation through apoptosis via caspase activation pathways.
- Enzyme Inhibition : In vitro studies demonstrated that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential use in treating Alzheimer's disease.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and metabolic pathways. The results indicate favorable binding interactions with active sites of target enzymes, supporting experimental findings.
Q & A
Q. What are the standard synthetic routes for preparing (2Z)-N-(3-hydroxyphenyl)-2-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide?
The compound is synthesized via condensation reactions between hydrazinecarbothioamide derivatives and substituted isatins (indole-2,3-dione analogs). A typical procedure involves:
- Reacting 3-hydroxy-phenyl thiosemicarbazide with 5-methylisatin in ethanol under acidic conditions (e.g., glacial acetic acid) .
- Reaction monitoring via TLC, followed by recrystallization in ethanol or DMF for purification.
- Yields range from 65–85%, depending on substituent electronic effects and solvent choice.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identification of C=S (1125–1150 cm⁻¹), C=O (1700–1720 cm⁻¹), and N–H (3100–3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirmation of Z-configuration via deshielded NH protons (δ 11.2–11.5 ppm) and indole/aryl proton splitting patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 344.81 [M+H]⁺) and fragmentation patterns adhering to the nitrogen rule .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is employed:
- Crystals grown via slow evaporation in ethanol/DMF.
- Data collected using Bruker APEX2/SAINT systems, with SHELXL for structure refinement (R-factor < 0.05) .
- Key parameters: Monoclinic P2₁/c space group, β ≈ 93°, and intermolecular hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. How can contradictory data on tautomeric forms (e.g., keto-enol vs. thione-thiol) be resolved?
Conflicting observations (e.g., IR vs. XRD data) require multi-technique validation:
- XRD : Definitive proof of Z-configuration and absence of thiol tautomers via bond lengths (C=S: ~1.67 Å; C–O: ~1.23 Å) .
- NMR in DMSO-d₆ : Detection of NH protons confirms thione form, as thiol tautomers would show SH protons at δ 3–5 ppm .
- DFT calculations : Compare experimental vs. computed vibrational frequencies to validate dominant tautomers .
Q. What strategies optimize the compound’s bioactivity while minimizing synthetic byproducts?
- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the indole 5-position enhances cytotoxicity (IC₅₀ values < 1 µM) .
- Green chemistry : Use microwave-assisted synthesis to reduce reaction time (from 12 hrs to 30 mins) and improve yield .
- HPLC purification : Resolve diastereomers or keto-enol impurities using C18 columns with acetonitrile/water gradients .
Q. How does computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II) via hydrogen bonds to NH and C=O groups .
- ADMET prediction : SwissADME estimates logP ≈ 2.5 (moderate lipophilicity) and CNS permeability, guiding drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
